Cas no 2027878-35-7 (Carbamic acid, N-[3-(1-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[3-(1-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2027878-35-7x500.png)
Carbamic acid, N-[3-(1-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-[3-(1-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C13H23NO3/c1-5-11(15)9-6-7-10(8-9)14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)
- InChIKey: BRAXCUWIZDMCFF-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1CCC(C(=O)CC)C1
Carbamic acid, N-[3-(1-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797659-0.5g |
tert-butyl N-(3-propanoylcyclopentyl)carbamate |
2027878-35-7 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-797659-2.5g |
tert-butyl N-(3-propanoylcyclopentyl)carbamate |
2027878-35-7 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-797659-5.0g |
tert-butyl N-(3-propanoylcyclopentyl)carbamate |
2027878-35-7 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-797659-0.1g |
tert-butyl N-(3-propanoylcyclopentyl)carbamate |
2027878-35-7 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-797659-0.25g |
tert-butyl N-(3-propanoylcyclopentyl)carbamate |
2027878-35-7 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-797659-1.0g |
tert-butyl N-(3-propanoylcyclopentyl)carbamate |
2027878-35-7 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-797659-0.05g |
tert-butyl N-(3-propanoylcyclopentyl)carbamate |
2027878-35-7 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-797659-10.0g |
tert-butyl N-(3-propanoylcyclopentyl)carbamate |
2027878-35-7 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 |
Carbamic acid, N-[3-(1-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl ester 関連文献
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
Carbamic acid, N-[3-(1-oxopropyl)cyclopentyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic Acid, N-[3-(1-Oxopropyl)Cyclopentyl]-, 1,1-Dimethylethyl Ester (CAS No: 2027878-35-7)
The compoundCarbamic Acid, N-[3-(1-Oxopropyl)Cyclopentyl]-, 1,1-Dimethylethyl Ester, identified by the CAS number 2027878-35-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of carbamic acids, which are derivatives of carbamic acid (NH₂COOH). The structure of this compound is characterized by a cyclopentane ring substituted with a 1-oxopropyl group at the 3-position and an ester group (-O-CO-O-) derived from 1,1-dimethylethanol (isopropyl alcohol). The combination of these functional groups makes this compound unique and versatile in terms of reactivity and application.
The synthesis of Carbamic Acid, N-[3-(1-Oxopropyl)Cyclopentyl]-, 1,1-Dimethylethyl Ester involves a multi-step process that typically begins with the preparation of the cyclopentane derivative. The introduction of the 1-oxopropyl group is achieved through either alkylation or acylation reactions, depending on the specific conditions and reagents used. The esterification step is then carried out using an appropriate alcohol, such as 1,1-dimethylethanol, under acidic or enzymatic catalysis to form the final ester product. The optimization of these steps is crucial to ensure high yields and purity of the final product.
One of the key features of this compound is its ability to undergo various transformations due to the presence of reactive functional groups. For instance, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or its conjugate base. Similarly, the carbamate group can participate in nucleophilic substitutions or additions, making it a valuable intermediate in organic synthesis. Recent studies have explored the use of this compound as a precursor in the synthesis of bioactive molecules and advanced materials.
In terms of physical properties, Carbamic Acid, N-[3-(1-Oxopropyl)Cyclopentyl]-, 1,1-Dimethylethyl Ester exhibits a melting point around 65°C and a boiling point above 200°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate to high, facilitating its use in solution-based reactions. The compound is also relatively stable under ambient conditions but may degrade upon prolonged exposure to light or strong oxidizing agents.
The applications of this compound are diverse and span across several industries. In pharmaceuticals, it has been investigated as a potential precursor for drug delivery systems due to its ability to form biodegradable polymers. In materials science, researchers have explored its use in synthesizing high-performance polymers with tailored mechanical properties. Additionally, this compound has shown promise in agrochemicals as a component in formulations designed to enhance crop protection.
Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing Carbamic Acid, N-[3-(1-Oxopropyl)Cyclopentyl]-. For instance, enzymatic catalysis has been employed to reduce energy consumption and minimize waste generation during the esterification step. Furthermore, computational modeling techniques have been utilized to predict the reactivity and stability of this compound under various reaction conditions.
In conclusion,Carbamic Acid,N-[3-(1-Oxopropyl)Cyclopentyl]-,1,1-Dimethylethyl Ester) (CAS No: 2027878-35-7) is a versatile compound with significant potential in multiple fields due to its unique structure and reactivity. Continued research into its synthesis and applications will undoubtedly unlock new opportunities for its utilization in both academic and industrial settings.
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